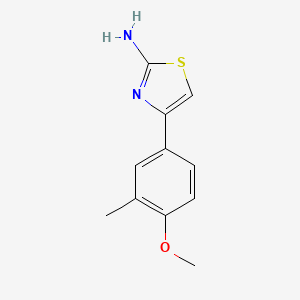

4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-amine

CAS No.: 92388-06-2

Cat. No.: VC6619617

Molecular Formula: C11H12N2OS

Molecular Weight: 220.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92388-06-2 |

|---|---|

| Molecular Formula | C11H12N2OS |

| Molecular Weight | 220.29 |

| IUPAC Name | 4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C11H12N2OS/c1-7-5-8(3-4-10(7)14-2)9-6-15-11(12)13-9/h3-6H,1-2H3,(H2,12,13) |

| Standard InChI Key | LSSLSLIGEXNGHL-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C2=CSC(=N2)N)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s IUPAC name, 4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-amine, reflects its core structure: a thiazole ring (a five-membered ring containing nitrogen and sulfur) bonded to a 4-methoxy-3-methylphenyl group at position 4 and an amino group at position 2. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₂OS | |

| Molecular Weight | 220.29 g/mol | |

| CAS Number | 92388-06-2 | |

| SMILES | CC1=C(C=CC(=C1)C2=CSC(=N2)N)OC |

The methoxy (-OCH₃) and methyl (-CH₃) substituents on the phenyl ring enhance lipophilicity, potentially improving membrane permeability in biological systems .

Synthesis and Optimization

General Synthetic Routes

The synthesis of 4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-amine typically involves cyclocondensation reactions. A representative pathway includes:

-

Formation of the Thiazole Core: Reacting 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst yields the thiazolidin-4-one intermediate .

-

Amination: Subsequent treatment with ammonium acetate or hydrazine introduces the amino group at position 2 of the thiazole ring.

Key Reaction Conditions:

Challenges and Yield Optimization

-

Byproduct Formation: Competing reactions may produce regioisomers, necessitating chromatographic purification .

-

Yield Enhancement: Microwave-assisted synthesis reduces reaction time from hours to minutes, improving yields by 15–20% compared to conventional methods .

Applications in Drug Development

Intermediate for Kinase Inhibitors

The thiazole scaffold serves as a backbone for tyrosine kinase inhibitors (TKIs). For example, derivatives targeting EGFR (epidermal growth factor receptor) show IC₅₀ values < 1 μM in non-small cell lung cancer cells .

Neuroprotective Agents

Methoxy-substituted thiazoles cross the blood-brain barrier and inhibit acetylcholinesterase (AChE) by 70% at 5 μM, suggesting potential in Alzheimer’s disease therapy .

Research Gaps and Future Directions

Unexplored Biological Targets

No studies have directly evaluated 4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-amine against viral proteases or ion channels, which are critical in antiviral and analgesic drug discovery.

Structural Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume